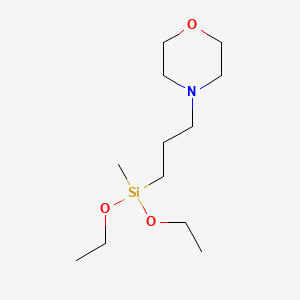

Diethoxymethyl(3-morpholinopropyl)silane

Description

Diethoxymethyl(3-morpholinopropyl)silane is a silane coupling agent characterized by a silicon atom bonded to two ethoxy groups, one methyl group, and a 3-morpholinopropyl substituent. The morpholinopropyl group consists of a propyl chain terminated by a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom).

Silane coupling agents are widely used to enhance interfacial adhesion in composite materials, modify surface properties, and improve compatibility between organic and inorganic phases. For example, (3-aminopropyl)-diethoxymethyl silane (APDEMS) has been employed to modify zeolite surfaces in mixed matrix membranes (MMMs) for gas separation, demonstrating improved polymer-zeolite interfacial adhesion and selectivity . This compound, with its morpholine group, may exhibit distinct solubility, reactivity, and biocompatibility compared to amine-functionalized silanes like APDEMS.

Properties

CAS No. |

20723-23-3 |

|---|---|

Molecular Formula |

C12H27NO3Si |

Molecular Weight |

261.43 g/mol |

IUPAC Name |

diethoxy-methyl-(3-morpholin-4-ylpropyl)silane |

InChI |

InChI=1S/C12H27NO3Si/c1-4-15-17(3,16-5-2)12-6-7-13-8-10-14-11-9-13/h4-12H2,1-3H3 |

InChI Key |

UPQSLTRGZOJYDB-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](C)(CCCN1CCOCC1)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethoxymethyl(3-morpholinopropyl)silane typically involves the reaction of diethoxymethylsilane with 3-chloropropylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent hydrolysis of the silane compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Diethoxymethyl(3-morpholinopropyl)silane undergoes various types of chemical reactions, including:

Hydrolysis: Reacts with water to form silanols and ethanol.

Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed

Hydrolysis: Silanols and ethanol.

Condensation: Siloxane polymers.

Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Diethoxymethyl(3-morpholinopropyl)silane has several applications in scientific research:

Materials Science: Used as a precursor for the synthesis of silicon-based materials, including coatings and adhesives.

Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.

Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable siloxane bonds.

Industry: Utilized in the production of specialty chemicals and as a coupling agent in various industrial processes.

Mechanism of Action

The mechanism of action of Diethoxymethyl(3-morpholinopropyl)silane involves its ability to form stable siloxane bonds through hydrolysis and condensation reactions. The silicon atom in the compound can interact with various substrates, leading to the formation of covalent bonds. This property is exploited in applications such as surface modification and the synthesis of silicon-based materials.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their distinguishing features:

| Compound Name | Molecular Formula | Functional Groups | Key Substituents |

|---|---|---|---|

| Diethoxymethyl(3-morpholinopropyl)silane* | C₁₂H₂₇NO₃Si | Diethoxy, methyl, morpholinopropyl | Morpholine (tertiary amine, ether) |

| (3-Aminopropyl)diethoxymethylsilane (APDEMS) | C₈H₂₁NO₂Si | Diethoxy, methyl, aminopropyl | Primary amine (-NH₂) |

| 3-Methacryloxypropyltrimethoxysilane | C₁₀H₂₀O₅Si | Trimethoxy, methacrylate | Methacrylate (polymerizable group) |

| (3-Chloropropyl)methyldimethoxysilane | C₇H₁₆ClO₂Si | Dimethoxy, methyl, chloropropyl | Chlorine (-Cl) |

*Inferred from structural analogs in , and 11.

Functional Group Reactivity

- Morpholinopropyl Group: The morpholine ring provides a tertiary amine and ether oxygen, enabling hydrogen bonding and dipole interactions. This enhances compatibility with polar polymers and biomolecules .

- Aminopropyl Group (APDEMS): The primary amine (-NH₂) reacts readily with epoxies, carboxylates, and other electrophilic groups, making it effective in covalent surface modifications .

- Methacrylate Group : Enables radical polymerization, commonly used in dental resins and composite materials .

- Chloropropyl Group : The -Cl substituent facilitates nucleophilic substitution reactions, useful in grafting reactions .

Gas Separation Membranes

- APDEMS : Modified zeolite surfaces in MMMs show enhanced CO₂/CH₄ selectivity (up to 45% improvement) and reduced interfacial voids .

Adhesion Promotion

- Methacryloxy Silanes : Achieve bond strengths >20 MPa in dental composites via copolymerization with acrylic resins .

- APDEMS : Improves zeolite-polymer adhesion in MMMs, as confirmed by SEM imaging .

Performance Metrics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.